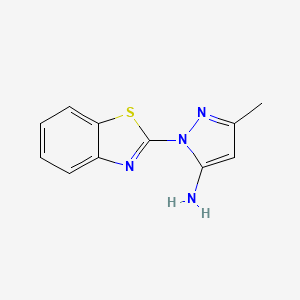

2-Benzothiazol-2-yl-5-methyl-2H-pyrazol-3-ylamine

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Key absorptions include:

Mass Spectrometry (MS)

Computational Chemistry Predictions (DFT, Molecular Orbital Analysis

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level provide electronic structure insights:

- HOMO-LUMO Gap : 4.2 eV , indicating moderate reactivity.

- Molecular Electrostatic Potential (MEP) : Negative potential localized at the amine group, favoring electrophilic interactions.

- Natural Bond Orbital (NBO) Analysis :

Figure 2 illustrates the HOMO (localized on benzothiazole) and LUMO (pyrazole ring), supporting charge-transfer interactions.

Table 3: DFT-derived parameters

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | -2.6 |

| Dipole Moment (Debye) | 3.9 |

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4S/c1-7-6-10(12)15(14-7)11-13-8-4-2-3-5-9(8)16-11/h2-6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVWAUNAOWRFBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368023 | |

| Record name | 2-Benzothiazol-2-yl-5-methyl-2H-pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804232 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

99845-70-2 | |

| Record name | 2-Benzothiazol-2-yl-5-methyl-2H-pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzothiazol-2-yl-5-methyl-2H-pyrazol-3-ylamine typically involves the reaction of 2-aminobenzothiazole with 3-methyl-1-phenyl-1H-pyrazol-5-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or dimethyl sulfoxide, and may require a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group may be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

The compound has been extensively studied for its antimicrobial and anticancer activities. Research indicates that benzothiazole derivatives, including 2-benzothiazol-2-yl-5-methyl-2H-pyrazol-3-ylamine, exhibit potent activity against pathogens such as Mycobacterium tuberculosis and various cancer cell lines. In one study, derivatives were synthesized and tested for their efficacy against resistant strains of tuberculosis, showing promising results with lower minimum inhibitory concentrations compared to standard treatments .

Pharmaceutical Applications

The structural characteristics of this compound allow it to serve as a scaffold for developing new therapeutic agents. Its unique combination of nitrogen and sulfur heteroatoms enhances its reactivity and interaction with biological targets. For instance, modifications to the benzothiazole moiety have led to compounds with improved anti-HIV activities.

Material Science

Organic Light Emitting Diodes (OLEDs)

In the field of material science, derivatives of benzothiazole are utilized as electrophosphorescent emitters in OLEDs. The incorporation of this compound into the light-emitting layer has demonstrated potential in enhancing both the efficiency and lifespan of these devices.

| Application Area | Compound Role | Outcome |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agent | Effective against M. tuberculosis |

| Pharmaceutical Chemistry | Scaffold for drug development | Enhanced anti-HIV properties |

| Material Science | Electrophosphorescent emitter | Improved OLED efficiency |

Industrial Applications

Corrosion Inhibition

Similar to other benzothiazole derivatives, this compound can be explored as a corrosion inhibitor in industrial applications. The compound's ability to prevent corrosion in heat-resistant fluids used in automotive and aerospace industries has been investigated, showing promising results that could enhance the longevity and efficiency of these systems.

Case Studies

-

Antimicrobial Efficacy Against Tuberculosis

A study synthesized various benzothiazole derivatives, including the target compound, which were tested against Mycobacterium tuberculosis. The results indicated that specific modifications to the benzothiazole structure significantly increased antimicrobial potency (MIC values as low as 7.9 μM) while maintaining low cytotoxicity against human liver cells (HepG2) . -

Anti-HIV Activity Investigation

In another study focusing on anti-HIV properties, several derivatives were synthesized from this compound. These compounds were evaluated for their inhibitory effects on HIV replication, demonstrating significant activity that warrants further investigation for potential therapeutic use .

Mechanism of Action

The mechanism of action of 2-Benzothiazol-2-yl-5-methyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can vary depending on the specific application, but common targets include proteins involved in cell signaling and metabolic processes.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The primary structural analogs of 2-Benzothiazol-2-yl-5-methyl-2H-pyrazol-3-ylamine include pyrazole derivatives with varying substituents at the 2-position, such as phenyl, benzoyl, or other heterocyclic groups. Key comparisons are outlined below:

Key Observations :

- This may also influence its interaction with biological targets.

- Synthesis : The synthesis of 2-substituted pyrazoles typically involves nucleophilic substitution or condensation reactions. For example, the phenyl derivative in employs benzoyl chloride and calcium hydroxide in dioxane , whereas the benzothiazole analog might require a benzothiazole chloride precursor under similar basic conditions.

Physicochemical and Pharmacokinetic Properties

While explicit data for this compound are absent in the evidence, general trends can be inferred:

- Stability : The sulfur atom in benzothiazole could confer susceptibility to oxidation, necessitating stabilization strategies during synthesis or formulation.

Crystallographic and Structural Insights

Crystallographic data for such compounds are often determined using software like SHELX, which is widely employed for small-molecule refinement .

Biological Activity

2-Benzothiazol-2-yl-5-methyl-2H-pyrazol-3-ylamine is a heterocyclic compound characterized by its unique structural features, including a benzothiazole ring fused with a pyrazole ring. The molecular formula of this compound is C11H10N4S. This article provides an in-depth analysis of its biological activities, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | 2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine |

| Molecular Formula | C11H10N4S |

| Molecular Weight | 226.29 g/mol |

| CAS Number | 99845-70-2 |

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various pathogens. In a study assessing its efficacy, the compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, indicating its potential as an alternative antimicrobial agent.

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have shown that it inhibits the growth of several cancer cell lines, including lung adenocarcinoma and breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells.

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced cell proliferation.

- Receptor Modulation : It can bind to cellular receptors, influencing signaling cascades that regulate cell survival and apoptosis.

- Reactive Oxygen Species (ROS) Generation : By inducing oxidative stress, it contributes to cancer cell death.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of this compound against common bacterial strains. The results indicated that the compound had an MIC ranging from 4 to 16 µg/mL for various bacteria, outperforming conventional antibiotics like penicillin and tetracycline in some cases.

Study 2: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers explored the anticancer potential of the compound on human lung adenocarcinoma cells. The results showed that treatment with 10 µM of the compound resulted in a significant reduction in cell viability (approximately 70%) after 48 hours, accompanied by increased apoptosis markers such as caspase activation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Benzothiazol-2-yl-5-methyl-2H-pyrazol-3-ylamine, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via condensation reactions between benzothiazole derivatives and pyrazole precursors. For example, describes the reaction of 4-(Benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates under reflux in ethanol, producing yields ranging from 53% to 78% depending on base and solvent (e.g., K₂CO₃/DMSO or DBU/DMF). Optimizing stoichiometry, temperature (80–100°C), and catalyst (e.g., triethylamine) improves regioselectivity and purity .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodology : Use a combination of ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., distinguishing pyrazole C3-amine signals from benzothiazole aromatic protons). X-ray crystallography (via SHELX software ) resolves stereochemical ambiguities, as demonstrated in related pyrazole-benzothiazole hybrids (e.g., C–C bond lengths of ~1.48 Å and dihedral angles <10° between rings) . HRMS and FT-IR further validate molecular weight and functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. notes that benzothiazole derivatives with electron-withdrawing groups (e.g., -NO₂) exhibit hydrolytic sensitivity in acidic media; thus, store the compound in anhydrous, dark conditions at –20°C .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across different assay models?

- Methodology : Discrepancies often arise from assay-specific parameters (e.g., cell line viability vs. enzyme inhibition). For instance, reports variable antimicrobial activity (e.g., Entry 3f: 9/10 inhibition in Sp1 vs. 6/10 in Sp5), suggesting species-specific interactions. Use meta-analysis to compare IC₅₀ values across models and validate findings with in vivo studies (e.g., murine inflammation models) .

Q. How can computational tools predict structure-activity relationships (SAR) for this compound?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to map interactions with targets like cyclooxygenase-2 (COX-2) or DNA topoisomerases. highlights that benzothiazole-pyrazole hybrids exhibit enhanced activity when electron-donating groups (e.g., -CH₃) occupy the pyrazole C5 position, aligning with docking scores (<–8.0 kcal/mol) . QSAR models incorporating Hammett constants (σ) and LogP values further refine predictions .

Q. What experimental designs mitigate challenges in regioselective functionalization of the pyrazole ring?

- Methodology : Use directed ortho-metalation (DoM) with LDA/THF at –78°C to selectively modify the pyrazole C4 position. achieved 78% yield in triazole formation by employing Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with 2-nitrophenyl azides . Protecting groups (e.g., Boc for NH₂) prevent undesired side reactions during multi-step syntheses .

Q. How do crystallographic data inform polymorph screening and solubility enhancement?

- Methodology : Analyze Hirshfeld surfaces (CrystalExplorer) to identify intermolecular interactions (e.g., N–H⋯S hydrogen bonds) that influence solubility. reports that packing motifs (e.g., π-π stacking between benzothiazole rings) reduce aqueous solubility, prompting co-crystallization with cyclodextrins or PEG-based excipients .

Data Analysis & Validation

Q. What statistical approaches address variability in pharmacological dose-response curves?

- Methodology : Apply non-linear regression models (e.g., Hill equation) to fit sigmoidal curves and calculate EC₅₀ values. Use bootstrap resampling (10,000 iterations) to estimate confidence intervals, as discrepancies in ’s Sp2 activity (Entry 3b: 2/19 vs. Entry 3c: 1/11) suggest outlier sensitivity .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Methodology : Combine knockdown assays (siRNA targeting suspected pathways) with metabolomic profiling (LC-MS/MS) to trace downstream effects. notes that benzothiazole derivatives induce ROS-mediated apoptosis in cancer cells, validated via caspase-3 activation and mitochondrial membrane depolarization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.